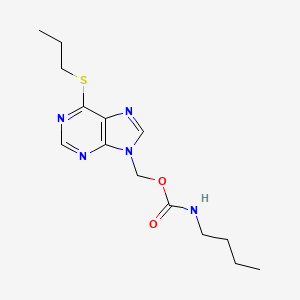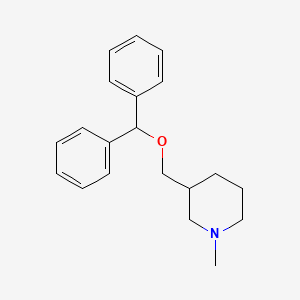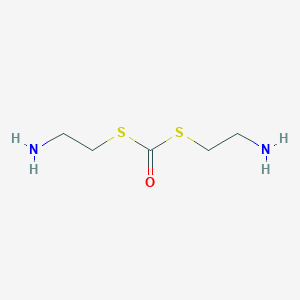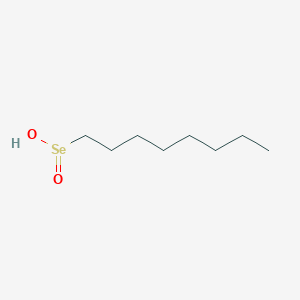
1-Methylcollidinium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylcollidinium perchlorate is an organic ionic compound that belongs to the class of perchlorates Perchlorates are known for their high reactivity and are often used in various chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcollidinium perchlorate can be synthesized through the reaction of 1-methylcollidine with perchloric acid. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction scheme is as follows: [ \text{1-Methylcollidine} + \text{Perchloric Acid} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using high-purity reagents. The process is carried out in specialized reactors designed to handle the reactive nature of perchloric acid. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methylcollidinium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: The perchlorate ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium chloride or potassium iodide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can result in different ionic compounds.
Scientific Research Applications
1-Methylcollidinium perchlorate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound’s reactivity makes it useful in biochemical assays and studies involving oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of thyroid disorders.
Industry: It is used in the production of specialty chemicals and as an oxidizing agent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-methylcollidinium perchlorate involves its ability to interact with various molecular targets. The perchlorate ion can inhibit iodine uptake in the thyroid gland, making it useful in the treatment of hyperthyroidism. The compound’s reactivity also allows it to participate in redox reactions, affecting cellular processes and biochemical pathways.
Comparison with Similar Compounds
- Methylammonium perchlorate
- Nitronium perchlorate
- Lithium perchlorate
Comparison: 1-Methylcollidinium perchlorate is unique due to its specific structure and reactivity. Compared to methylammonium perchlorate, it has a different cationic component, which affects its chemical properties and applications. Nitronium perchlorate and lithium perchlorate, on the other hand, are inorganic perchlorates with distinct uses and reactivity profiles.
Properties
CAS No. |
14924-02-8 |
|---|---|
Molecular Formula |
C9H14ClNO4 |
Molecular Weight |
235.66 g/mol |
IUPAC Name |
1,2,4,6-tetramethylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C9H14N.ClHO4/c1-7-5-8(2)10(4)9(3)6-7;2-1(3,4)5/h5-6H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
LZCFEWPZGIHSHD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


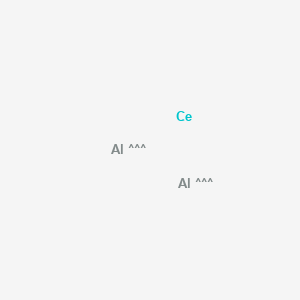
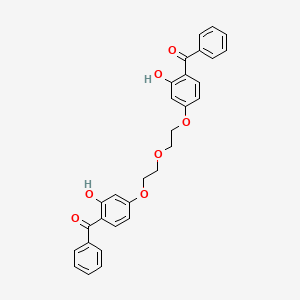



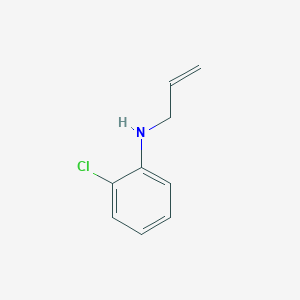
![3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B14716264.png)


